![molecular formula C16H23NOS B5884638 N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide
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Overview
Description
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide, also known as CPT-11, is a potent antitumor agent that has been extensively studied for its therapeutic potential in cancer treatment. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves the inhibition of topoisomerase I, which is responsible for the relaxation of DNA during replication and repair. The compound binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of single-strand breaks in the DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting topoisomerase I, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potency and specificity. The compound has been shown to be highly effective against a range of solid tumors, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Future Directions
There are several potential future directions for research on N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Finally, there is ongoing research into the use of this compound in combination with other drugs or therapies to enhance its antitumor activity and minimize potential side effects.
Synthesis Methods
The synthesis of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 4-methylthiophenol with cycloheptylamine to form the intermediate compound, which is then reacted with ethyl chloroacetate to form the final product, this compound.
Scientific Research Applications
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to be effective against a range of solid tumors, including colorectal, lung, breast, and ovarian cancers. The compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
properties
IUPAC Name |
N-cycloheptyl-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLZKNTUBLTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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